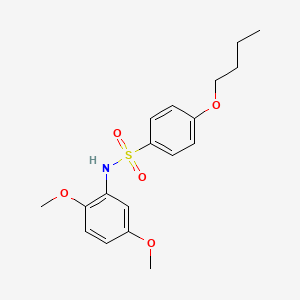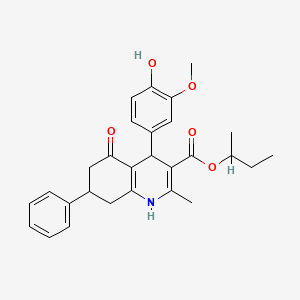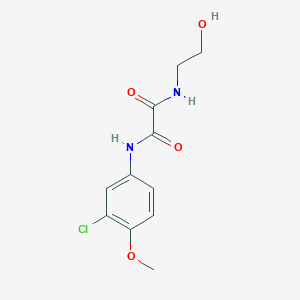![molecular formula C17H21N3O2S B4979639 4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using several methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine has several potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties and has shown activity against several strains of bacteria and fungi. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Mecanismo De Acción
The mechanism of action of 4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine have been studied in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In vivo studies have shown that it can cross the blood-brain barrier and has potential as a drug delivery system. It has also shown antibacterial and antifungal activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine in lab experiments include its potential as a drug delivery system and its ability to inhibit the growth of cancer cells. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine. One direction is to further study its potential as a drug delivery system, particularly for the treatment of brain tumors. Another direction is to study its mechanism of action in more detail to better understand its anticancer properties. Additionally, further studies are needed to determine its safety and efficacy in vivo and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine has been achieved using several methods. One of the most commonly used methods is the reaction of 1-benzyl-1H-imidazole-2-thiol with 3-bromopropanoic acid in the presence of a base. The resulting product is then treated with morpholine to obtain the final compound. Other methods include the use of different imidazole derivatives and thiol compounds.
Propiedades
IUPAC Name |
3-(1-benzylimidazol-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-16(19-9-11-22-12-10-19)6-13-23-17-18-7-8-20(17)14-15-4-2-1-3-5-15/h1-5,7-8H,6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDZFVKNGBAKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCSC2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![5-[(4-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4979581.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)

![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)
![1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4979608.png)

![N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979645.png)
![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)
![N-[1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B4979666.png)
